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Compound of Interest

Compound Name: Ocedurenone

Cat. No.: B12411797

An In-depth Guide to the Chemical, Pharmacological, and Clinical Profile of a Novel Non-
steroidal Mineralocorticoid Receptor Antagonist

Introduction

Ocedurenone, also known as KBP-5074, is a novel, potent, and selective non-steroidal
mineralocorticoid receptor (MR) antagonist.[1] It was developed by KBP Biosciences for the
management of uncontrolled or resistant hypertension in patients with advanced chronic kidney
disease (CKD).[1][2] Unlike traditional steroidal MRAs like spironolactone and eplerenone,
ocedurenone was designed to offer a lower risk of hyperkalemia and fewer hormonal side
effects.[1] This document provides a comprehensive technical overview of ocedurenone,
summarizing its chemical properties, mechanism of action, pharmacology, and clinical
development.

Chemical Structure and Physicochemical Properties

Ocedurenone is a small molecule drug administered orally.[2] Its chemical identity and key
physicochemical properties are summarized below.

Chemical Identifiers
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Identifier Value Source

2-chloro-4-((3S,3aR)-3-
cyclopentyl-7-(4-
hydroxypiperidine-1-

IUPAC Name
carbonyl)-3,3a,4,5-tetrahydro-
2H-pyrazolo[3,4-flquinolin-2-
yl)benzonitrile
CAS Number 1359969-24-6
Synonyms KBP-5074, NN-6023
Molecular Formula C28H30CIN502
UXHQLGLGLZKHTC-
InChlKey
CUNXSJIBXSA-N
ClCccCcC(C1)
[C@H]2[C@H]3CCC4=C(C3=
SMILES NN2C5=CC(=C(C=C5)C#N)CI)
C=CC(=N4)C(=O)N6CCC(CC6b
)O

Physicochemical Data
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Property Value Source
Molecular Weight 504.03 g/mol
Exact Mass 503.2088 Da

Topological Polar Surface Area  92.82 A2

Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 7
Rotatable Bonds 4
XLogP3-AA 4.8

DMSO: = 100 mg/mL (198.40

Solubility M)
m

Appearance Light yellow to yellow solid

Mechanism of Action and Signaling Pathway

Ocedurenone functions as a selective mineralocorticoid receptor antagonist. It exhibits a high
binding affinity for the mineralocorticoid receptor, effectively blocking the binding of
aldosterone. This antagonism occurs with significantly lower affinity for glucocorticoid,
progesterone, and androgen receptors, which is anticipated to reduce the incidence of
hormonal side effects.

The primary pathway modulated by ocedurenone is the Renin-Angiotensin-Aldosterone
System (RAAS), a critical regulator of blood pressure and electrolyte balance. By inhibiting the
mineralocorticoid receptor, ocedurenone prevents aldosterone-mediated sodium and water
reabsorption in the kidneys, which contributes to its antihypertensive effects.
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Caption: Ocedurenone's role in the RAAS pathway.
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Preclinical and Clinical Pharmacology
Pharmacodynamics

Preclinical and clinical studies have demonstrated that ocedurenone leads to a dose-
dependent reduction in systolic blood pressure (SBP). The drug is designed to provide
significant antihypertensive effects while minimizing the risk of hyperkalemia, a common and
potentially dangerous side effect of other MRAs, especially in patients with CKD. The BLOCK-
CKD Phase 2b study showed that ocedurenone significantly lowered blood pressure in
patients with moderate to severe CKD and uncontrolled hypertension.

Pharmacokinetics and Metabolism

Ocedurenone exhibits a long plasma half-life. In vitro studies have identified the primary
metabolic pathway and key transporters involved in its disposition.
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Parameter Finding Source

Primarily metabolized by
Primary Metabolism Cytochrome P450 3A4
(CYP3A4).

Does not inhibit major CYP
Enzyme Inhibition enzymes at clinically relevant

doses.

Does not induce CYP1A2 or
Enzyme Induction CYP3A4 activity in human

primary hepatocytes.

Substrate of efflux transporters

P-glycoprotein (P-gp) and
Transporter Substrate ]

Breast Cancer Resistance

Protein (BCRP).

Inhibits BCRP, BSEP, MDR1,
Transporter Inhibition MATE1/2-K, OATP1B1/3, and
OCT1.

Approximately 65.7 hours in

individuals with normal hepatic
Half-life (t1/2) function and 75.6 hours in

those with moderate hepatic

impairment.

N > 99.7% bound to plasma
Protein Binding ]
proteins.

Drug-Drug Interactions

Given its metabolism by CYP3A4, ocedurenone has a potential for drug-drug interactions
(DDIs) with strong inhibitors or inducers of this enzyme.
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Interacting Agent Type

Effect on
Source
Ocedurenone

Strong CYP3A4
Inhibitor

Itraconazole

Reduced oral
clearance by 51%;
increased AUC by
104%.

Strong CYP3A4

Rifampin
Inducer

Increased oral
clearance by 6.4-fold;
decreased AUC by
84%.

Clinical Development and Efficacy

Ocedurenone has undergone multiple clinical trials to evaluate its safety and efficacy.

Key Clinical Trials

Trial Identifier Phase Status Key Focus Source
Efficacy and
safety in patients

BLOCK-CKD with advanced

Completed

(NCT03574363) CKD and
uncontrolled
hypertension.
Efficacy and
safety in a larger

CLARION-CKD ) population with

Terminated
(NCT04968184) uncontrolled

hypertension and
advanced CKD.

Summary of Clinical Efficacy and Safety

The Phase 2b BLOCK-CKD study demonstrated promising results, meeting its primary

endpoint.
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Result in BLOCK-CKD
Parameter Source
(Phase 2b)

Clinically meaningful and

statistically significant dose-
Systolic Blood Pressure (SBP)  dependent reduction from

baseline to day 84 compared

to placebo.

_ No reports of severe
Hyperkalemia i
hyperkalemia.

] ] No reports of acute kidney
Acute Kidney Injury o
injury.

Despite the success of the Phase 2b trial, the subsequent Phase 3 CLARION-CKD trial was
terminated. An interim analysis revealed that the trial had not met its primary endpoint for a
change in systolic blood pressure from baseline. Following this, further development of
ocedurenone is being re-evaluated.

Experimental Protocols

Detailed methodologies for the characterization of ocedurenone have been described in
published literature. Below are summaries of key in vitro experimental protocols.

In Vitro Metabolism Studies

Objective: To identify the primary cytochrome P450 enzymes responsible for the phase |
metabolism of ocedurenone.

Methodology:

¢ Incubation: Ocedurenone (3 uM) was incubated with pooled human liver microsomes (HLM)
(2.0 mg/mL) in a 100 mM phosphate-buffered saline (PBS) solution.

o Cofactor: The reaction was initiated by adding 2 mM NADPH.
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« Inhibition: To identify specific CYP pathways, parallel experiments were conducted in the
presence of chemical enzyme inhibitors such as 1-aminobenzotriazole or ketoconazole.

e Analysis: Metabolites were measured using ultra-high-performance liquid chromatography
with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF MS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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